molecular formula C20H15ClN2O B2597251 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-91-0

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2597251
CAS No.: 339109-91-0
M. Wt: 334.8
InChI Key: SSZXOHILUAJFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound intended for research and development applications. This product is part of the nicotinonitrile family, a class of compounds recognized as valuable scaffolds in medicinal chemistry for constructing novel heterocyclic derivatives with significant biological activities . Nicotinonitrile derivatives, in particular, have been the subject of scientific investigation for their potential as antineoplastic agents, demonstrating cytotoxic effects against various cancer cell lines in research settings . The core pyridine structure is an essential fragment of some known antitumor mediators, and related carbonitrile derivatives have shown promising antiproliferative activity in preliminary studies, making them a point of interest for ongoing oncological research . This product is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c1-14-2-4-15(5-3-14)13-23-19(11-8-17(12-22)20(23)24)16-6-9-18(21)10-7-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZXOHILUAJFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile in the presence of a base to yield the desired pyridinecarbonitrile compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s activity and physicochemical properties are influenced by substituent variations. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Reference
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-methylsulfanyl (4), 4-methylbenzyl (1) C₂₁H₁₇ClN₂OS 380.90 478042-91-0
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-fluorophenyl (6), 2-methoxyphenyl (4) C₁₉H₁₃FN₂O₂ 320.32
6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-fluorobenzyl (1), methylsulfanyl (4) C₂₀H₁₄ClFN₂OS 384.85
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-bromophenyl (4), hydroxy-methoxyphenyl (6) C₁₉H₁₅BrN₂O₃ 415.24

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance stability and receptor binding in anticancer studies .
  • Methoxy or hydroxy groups at position 6 improve antioxidant activity by facilitating radical scavenging .
  • Benzyl substituents (e.g., 4-methylbenzyl) influence lipophilicity and membrane permeability .

Physical and Chemical Properties

Property 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 6-(4-Fluorophenyl) Analog 4-Bromo Analog
Melting Point (°C) Not reported 301–303 290–292 (decomposed)
IR Peaks (cm⁻¹) 3320 (NH), 2210 (CN), 1642 (C=O) 3300 (NH), 2205 (CN)
Solubility Likely low in water (high logP from benzyl/chlorophenyl groups) Insoluble in water Insoluble in water
Antioxidant Activity

Radical scavenging (% DPPH inhibition at 12 ppm):

Compound Activity (%) Reference
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 79.05
Ascorbic acid (standard) 82.71
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 17.55

Trend : Hydroxy and bromo substituents enhance antioxidant efficacy, while methoxy groups reduce activity .

Anticancer Activity

Docking scores (binding affinity to MCF-7 breast cancer cells, PDB:1HI7):

Compound (from ) Binding Affinity (kcal/mol)
A4 (4-chlorophenyl derivative) -8.2
A1 (4-chlorophenyl analog) -7.9

Inference: The target compound’s 4-chlorophenyl and cyano groups likely contribute to strong receptor interactions, comparable to A4 .

Pharmacokinetic and Toxicity Considerations

  • ADMET Profiles: Pyridinone derivatives generally exhibit moderate metabolic stability but may require structural optimization for oral bioavailability .
  • CYP450 Interactions : Electron-withdrawing substituents (e.g., Cl) reduce CYP-mediated oxidation, prolonging half-life .

Biological Activity

The compound 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative with potential pharmacological applications. This article reviews its biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The synthesis of this compound and its derivatives has been explored in various studies, revealing significant biological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16ClN1O1\text{C}_{18}\text{H}_{16}\text{ClN}_1\text{O}_1

This compound features a pyridine ring substituted with a chlorophenyl group and a methylbenzyl group, contributing to its unique biological properties.

Antibacterial Activity

Several studies have reported the antibacterial properties of pyridine derivatives. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
6-(4-Chlorophenyl)...Salmonella typhi15
6-(4-Chlorophenyl)...Bacillus subtilis18
6-(4-Chlorophenyl)...E. coli10

Enzyme Inhibition

The compound has also demonstrated potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity, which is crucial in the development of treatments for conditions like Alzheimer's disease and peptic ulcers.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
6-(4-Chlorophenyl)...Acetylcholinesterase5.12
6-(4-Chlorophenyl)...Urease3.45

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have indicated that derivatives of pyridine can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulatory proteins and the induction of oxidative stress .

Case Studies

A notable study focused on the synthesis and biological evaluation of pyridine derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The study utilized MTT assays to assess cell viability and found that certain derivatives had IC50 values in the micromolar range.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions potentially alter enzyme activities and cellular signaling pathways, leading to observed pharmacological effects.

Q & A

(Basic) What are the common synthetic routes for preparing 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and what reaction conditions are optimal?

The compound is typically synthesized via multicomponent reactions involving ketones, aldehydes, and cyanoacetate derivatives. For example, a reflux-based method using ethanol as a solvent and ammonium acetate as a catalyst (10–20 hours, 70–85% yield) is effective for analogous pyridinone derivatives . Key steps include cyclocondensation of 4-chlorophenyl acetophenone with a substituted benzaldehyde, followed by purification via crystallization (e.g., DMF/ethanol mixtures). Optimization of reaction time and stoichiometric ratios (e.g., 1:1:1 molar ratios of ketone, aldehyde, and cyanoacetate) is critical to minimize side products .

(Basic) How is the structural integrity of this compound confirmed in synthetic workflows?

Structural confirmation relies on spectroscopic and analytical techniques:

  • IR spectroscopy : A nitrile (C≡N) stretch at ~2210 cm⁻¹ and carbonyl (C=O) at ~1642 cm⁻¹ .
  • NMR : Distinct signals for aromatic protons (δ 7.06–7.78 ppm), methylbenzyl substituents (δ 3.91 ppm for -OCH3 in analogs), and pyridinone C5-H (δ 6.72 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 320 for fluorophenyl analogs) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C19H13FN2O2) .

(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar pyridinone derivatives?

Discrepancies in biological data (e.g., anticancer activity) often arise from substituent effects or assay variability. For example:

  • Substituent position : Electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance cytotoxicity compared to electron-donating groups (e.g., methoxy) due to improved target binding .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC50 values. Standardized protocols (e.g., MTT assay at 48 hours) are recommended for cross-study comparisons .
  • Data normalization : Use positive controls (e.g., doxorubicin) to benchmark activity and account for inter-laboratory variability .

(Advanced) What experimental strategies are recommended for optimizing low-yield reactions during synthesis?

Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst screening : Replace ammonium acetate with acidic (e.g., p-TsOH) or basic (e.g., piperidine) catalysts to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
  • Temperature gradients : Stepwise heating (e.g., 80°C for 6 hours, then reflux) to control exothermic intermediates .

(Advanced) How should researchers design environmental impact studies for this compound?

Referencing frameworks like Project INCHEMBIOL , key steps include:

  • Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV conditions to assess stability.
  • Biotic degradation : Microbial metabolism assays using soil or water samples to track breakdown products.
  • Ecotoxicology : Acute toxicity tests on model organisms (e.g., Daphnia magna) at concentrations ≥1 mg/L.
  • Long-term monitoring : Use HPLC-MS to detect accumulation in environmental matrices over 6–12 months .

(Basic) What are the key applications of this compound in drug discovery?

The compound serves as a lead structure for:

  • Kinase inhibition : Pyridinone derivatives selectively target EGFR or VEGFR kinases via hydrogen bonding with the oxo group .
  • Antimicrobial activity : Nitrile and chlorophenyl moieties disrupt microbial cell membranes, as seen in analogs with MIC values ≤25 µg/mL against S. aureus .
  • SAR studies : Systematic substitution of the 4-methylbenzyl group to optimize pharmacokinetic properties (e.g., logP, solubility) .

(Advanced) How can solubility challenges during in vitro assays be addressed?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability while avoiding cytotoxicity .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

(Basic) What analytical techniques are used to assess purity, and what thresholds are acceptable for research use?

  • HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor ≤1.2) .
  • TLC : Single spot (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Melting point : Sharp range (e.g., 301–303°C for fluorophenyl analogs) indicates high crystallinity .

(Advanced) What computational tools are suitable for predicting the compound’s reactivity and binding modes?

  • DFT calculations : Gaussian or ORCA software to model electron density maps and reactive sites (e.g., nitrile electrophilicity) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., ATP-binding pockets) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

(Advanced) How can researchers validate contradictory spectral data (e.g., NMR shifts) across studies?

  • Referencing internal standards : Use TMS or residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm) for chemical shift calibration .
  • Cross-validation : Compare with structurally characterized analogs (e.g., 6-(4-fluorophenyl) derivatives) to confirm peak assignments .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in aromatic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.